molecular formula C8H10N2 B2364430 4-ethynyl-1,3,5-trimethyl-1H-pyrazole CAS No. 22779-02-8

4-ethynyl-1,3,5-trimethyl-1H-pyrazole

Cat. No.: B2364430
CAS No.: 22779-02-8
M. Wt: 134.182
InChI Key: LSZCMIHELJFHCK-UHFFFAOYSA-N
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Description

4-Ethynyl-1,3,5-trimethyl-1H-pyrazole is an aromatic compound belonging to the pyrazole family. It is characterized by its unique structure, which includes an ethynyl group attached to the pyrazole ring. This compound has a molecular formula of C8H10N2 and a molecular weight of 134.18 g/mol .

Mechanism of Action

Target of Action

It’s worth noting that pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that 4-ethynyl-1,3,5-trimethyl-1H-pyrazole might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the potential antileishmanial and antimalarial activities of pyrazole derivatives , it’s plausible that this compound could affect pathways related to these diseases.

Result of Action

Based on the potential antileishmanial and antimalarial activities of pyrazole derivatives , it’s plausible that this compound could have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-1,3,5-trimethyl-1H-pyrazole typically involves the alkylation of 1,3,5-trimethylpyrazole with an ethynyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-1,3,5-trimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethynyl-1,3,5-trimethyl-1H-pyrazole has several scientific research applications:

Comparison with Similar Compounds

    1,3,5-Trimethylpyrazole: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    4-Iodo-1,3,5-trimethyl-1H-pyrazole: Contains an iodine atom instead of an ethynyl group, leading to different reactivity and applications.

    1,3,5-Trimethyl-4-iodo-1H-pyrazole: Similar structure but with an iodine substituent.

Uniqueness: 4-Ethynyl-1,3,5-trimethyl-1H-pyrazole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research in various fields .

Properties

IUPAC Name

4-ethynyl-1,3,5-trimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-5-8-6(2)9-10(4)7(8)3/h1H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZCMIHELJFHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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